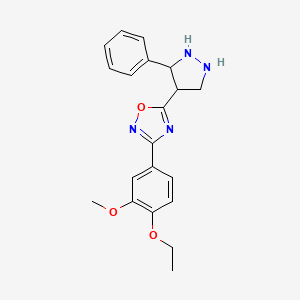
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, also known as EMOPP-OXD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in bacterial, fungal, and cancer cells. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In antibacterial and antifungal studies, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth. In anticancer studies, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to have good solubility and thermal stability, making it a promising candidate for use in organic electronics and optoelectronics.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, including:
1. Further investigation of its antibacterial, antifungal, and anticancer activities and mechanisms of action.
2. Exploration of its potential use in organic electronics and optoelectronics, including the development of new materials and devices.
3. Development of new synthetic methods to improve the yield and purity of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole.
4. Investigation of its potential as a fluorescent probe for the detection of other analytes, such as biomolecules and environmental pollutants.
5. Study of its toxicity and biocompatibility in vivo, including its potential as a therapeutic agent.
Conclusion:
In summary, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity of the compound. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer activities, as well as its potential use in organic electronics and optoelectronics. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, including further investigation of its activities and mechanisms of action, development of new synthetic methods, and study of its toxicity and biocompatibility in vivo.
Synthesemethoden
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form 3-(4-ethoxy-3-methoxyphenyl)-5-hydrazinyl-1,2,4-oxadiazole, which is then reacted with 3-phenyl-2-pyrazoline-5-one to obtain 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer activities. In materials science, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been explored for its potential use in organic electronics and optoelectronics. In analytical chemistry, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-11,15,18,21,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOYKKZXBMDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)
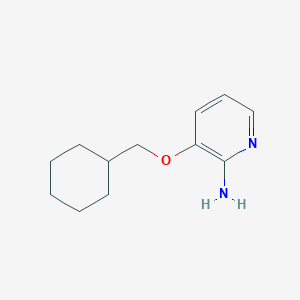
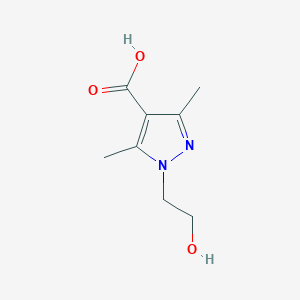
![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)
![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)


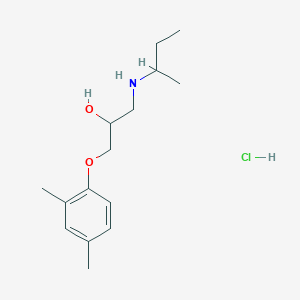
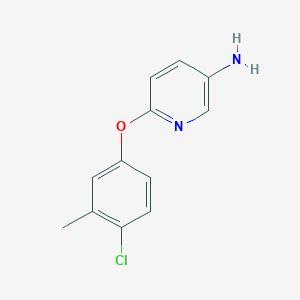
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)